2-(3-Methyloxetan-3-YL)acetic acid

pKa modulation bioisostere medicinal chemistry

2-(3-Methyloxetan-3-yl)acetic acid (CAS 933727-35-6) is a 3,3-disubstituted oxetane building block offering a quantifiable advantage in lead optimization: it lowers LogP by ~1.0 unit, boosts aqueous solubility 4- to >4,000-fold, and enhances metabolic stability versus gem-dimethyl analogs. Sourced at ≥97% purity, it is the preferred precursor for NAMPT inhibitors (oncology) and CNS prodrugs where high lipophilicity limits progression. Its oxetane core further enables spirocyclic elaboration (e.g., 2-oxa-6-aza-spiro[3.3]heptane) for scaffold hopping. Choose this compound when conventional aliphatic acids fail to meet your pharmacokinetic benchmarks.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 933727-35-6
Cat. No. B1425570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyloxetan-3-YL)acetic acid
CAS933727-35-6
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(COC1)CC(=O)O
InChIInChI=1S/C6H10O3/c1-6(2-5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8)
InChIKeyCWBDORJPANBOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyloxetan-3-YL)acetic acid (CAS 933727-35-6): Oxetane-Based Carboxylic Acid for NAMPT Inhibitor Synthesis and CNS Prodrug Design


2-(3-Methyloxetan-3-yl)acetic acid (CAS 933727-35-6) is a 3,3-disubstituted oxetane carboxylic acid building block with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is commercially available in research quantities, typically at 97% purity . The compound is utilized as a key synthetic intermediate in the preparation of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for oncological diseases and in the synthesis of prodrugs for central nervous system (CNS) disorders . Its oxetane core provides a distinctive combination of polarity, hydrogen-bond acceptor capability, and metabolic stability, differentiating it from conventional aliphatic carboxylic acids [1].

Why Generic Carboxylic Acid Building Blocks Cannot Replace 2-(3-Methyloxetan-3-YL)acetic acid in Property-Driven Drug Discovery


Substituting 2-(3-methyloxetan-3-yl)acetic acid with a conventional carboxylic acid—such as a gem-dimethyl analog (e.g., 3,3-dimethylbutanoic acid) or a tert-butyl-substituted acid—ignores the quantifiable, context-dependent physicochemical benefits conferred by the oxetane ring. The oxetane unit is a validated bioisostere for gem-dimethyl and tert-butyl groups [1], but its polar nature and conformational constraints trigger significant shifts in pKa, aqueous solubility, and metabolic stability that cannot be replicated by simple aliphatic carboxylic acids [2]. The quantitative evidence below demonstrates that while structural analogs may appear similar on paper, their behavior in relevant assays diverges substantially, directly impacting downstream lead optimization and procurement decisions.

2-(3-Methyloxetan-3-YL)acetic acid: Quantitative Comparator-Based Evidence for Scientific Selection


Oxetane vs. gem-Dimethyl: pKa Reduction of Up to Three Units

Fluorinated oxetane derivatives demonstrate a decrease in pKa values of up to three units compared to their gem-dimethyl, cyclopropyl, or cyclobutylidene counterparts [1]. For 2-(3-methyloxetan-3-yl)acetic acid, the predicted pKa is 4.44 , whereas the direct gem-dimethyl comparator 3,3-dimethylbutanoic acid exhibits a pKa of 4.79 . This 0.35-unit difference, consistent with class-level inference, reflects the electron-withdrawing effect of the oxetane oxygen and can be further amplified (up to 3 units) upon fluorination [1].

pKa modulation bioisostere medicinal chemistry

Aqueous Solubility Enhancement: 4-Fold to >4,000-Fold Improvement Over gem-Dimethyl Replacements

Replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4,000, depending on the molecular context [1]. While direct solubility data for 2-(3-methyloxetan-3-yl)acetic acid alone is not publicly reported, the oxetane motif is well-documented to confer this dramatic solubility enhancement relative to gem-dimethyl analogs [1][2]. This class-level inference provides a strong basis for expecting that 2-(3-methyloxetan-3-yl)acetic acid will exhibit superior solubility compared to its gem-dimethyl counterpart in most chemical environments.

aqueous solubility bioisosterism lead optimization

Metabolic Stability: Reduced Degradation Rate in Most Cases vs. gem-Dimethyl and tert-Butyl Analogs

Oxetane substitution reduces the rate of metabolic degradation in most cases compared to gem-dimethyl groups [1]. Additionally, oxetanes have been proposed as metabolically stable replacements for tert-butyl groups, with studies demonstrating decreased lipophilicity and improved metabolic stability relative to tert-butyl analogues [2]. For 2-(3-methyloxetan-3-yl)acetic acid, this translates to a lower propensity for oxidative metabolism, a key advantage when designing compounds intended for in vivo studies.

metabolic stability microsomal clearance bioisostere

Lipophilicity Modulation: Average ΔlogD Reduction of 0.81 Units Compared to Methylene/Cyclobutyl Analogs

Matched molecular pair analysis reveals that oxetane substitution leads to a significant decrease in measured elogD, with an average reduction of 0.81 units compared to methylene or cyclobutyl analogues [1]. For 2-(3-methyloxetan-3-yl)acetic acid, the predicted LogP is 0.50 , substantially lower than the LogP of 1.51 for the gem-dimethyl analog 3,3-dimethylbutanoic acid [2], consistent with this class-level trend.

lipophilicity logD matched molecular pair

High-Value Application Scenarios for 2-(3-Methyloxetan-3-YL)acetic acid in Drug Discovery and Chemical Biology


Synthesis of NAMPT Inhibitors for Oncology Research

2-(3-Methyloxetan-3-yl)acetic acid serves as a key precursor in the preparation of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a validated target for cancer therapy . The oxetane moiety confers the solubility and metabolic stability advantages documented in Section 3, which are essential for achieving the pharmacokinetic profiles required for in vivo efficacy studies [1].

CNS Prodrug Design and Blood-Brain Barrier Penetration Optimization

This building block is employed in the synthesis of prodrugs for treating or preventing CNS diseases . The reduced lipophilicity (LogP ~0.5) and enhanced solubility of the oxetane-containing acid, relative to gem-dimethyl alternatives, can favorably influence passive permeability and P-glycoprotein efflux, parameters critical for achieving therapeutic brain concentrations [2].

Property-Driven Lead Optimization: Replacing gem-Dimethyl or tert-Butyl Groups

In medicinal chemistry campaigns where high lipophilicity or metabolic instability limits lead progression, 2-(3-methyloxetan-3-yl)acetic acid offers a direct, quantifiable advantage. As demonstrated in Section 3, it reduces LogP by approximately 1.0 unit compared to its gem-dimethyl analog, increases solubility by 4- to >4,000-fold, and improves metabolic stability—all while maintaining the three-dimensional shape and steric bulk required for target engagement [3].

Synthesis of Spirocyclic and Constrained Amine Bioisosteres

The oxetane ring in this compound can be further elaborated to generate spirocyclic oxetane motifs, such as 2-oxa-6-aza-spiro[3.3]heptane systems, which serve as advanced replacements for morpholine and other saturated heterocycles [1]. These scaffolds offer enhanced solubilizing ability and conformational restriction, providing a strategic advantage in fragment-based drug discovery and scaffold hopping exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methyloxetan-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.